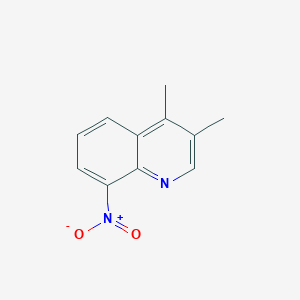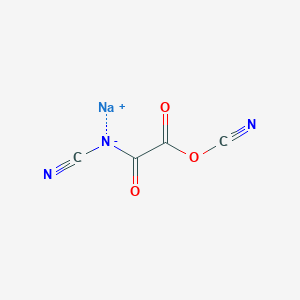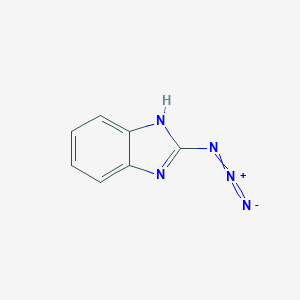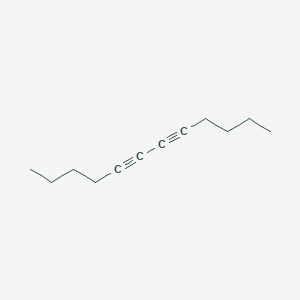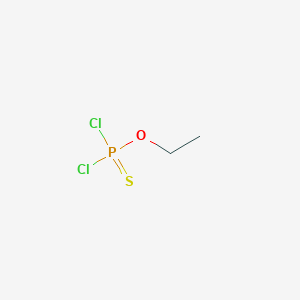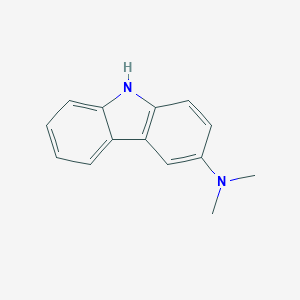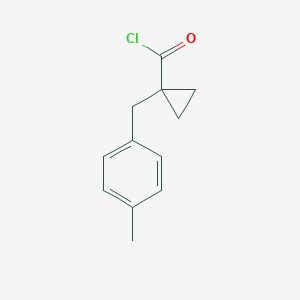
1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride
Overview
Description
1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride is a chemical compound that has been extensively studied in scientific research. It is a cyclopropane derivative that is used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride is not well understood. However, it is believed that the compound reacts with various biological molecules such as proteins and enzymes, thereby altering their function. The compound may also interfere with various metabolic pathways, leading to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride are not well studied. However, it is believed that the compound may have anti-cancer and anti-inflammatory properties. It may also have antibacterial and antifungal properties, making it useful in the production of antibiotics and other antimicrobial agents.
Advantages And Limitations For Lab Experiments
One advantage of using 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using the compound is its potential toxicity. The compound may pose a health hazard to researchers, and appropriate safety measures should be taken when handling the compound.
Future Directions
There are several future directions for research on 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride. One direction is to study the mechanism of action of the compound in more detail. This would involve identifying the specific biological molecules that the compound interacts with and understanding the metabolic pathways that it affects. Another direction is to explore the potential applications of the compound in the production of novel pharmaceuticals and agrochemicals. Finally, more research is needed to determine the safety and toxicity of the compound, particularly in humans.
Synthesis Methods
The synthesis of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarboxylic acid with p-tolylmethylamine in the presence of thionyl chloride. The reaction results in the formation of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride as a white solid. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride has been extensively studied in scientific research due to its unique chemical properties and potential applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. The compound has been used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It is also used in the production of insecticides and herbicides.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-9-2-4-10(5-3-9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQIWROIDIHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166185 | |
| Record name | 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride | |
CAS RN |
1570-86-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]cyclopropanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(p-tolyl)methyl]cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQF98U6GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



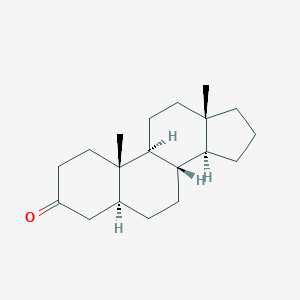

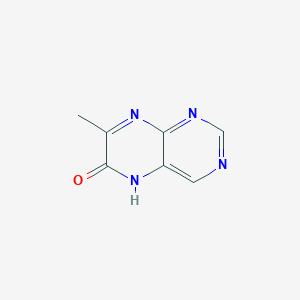

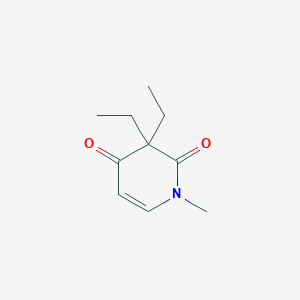

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
